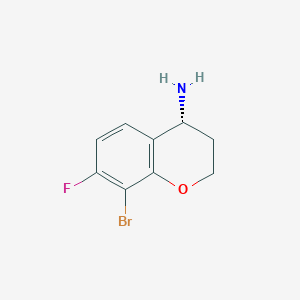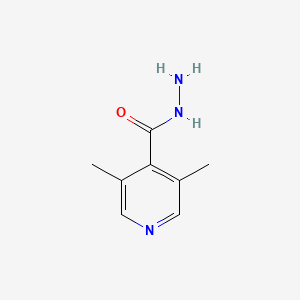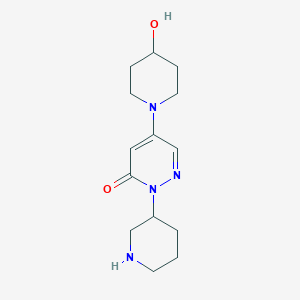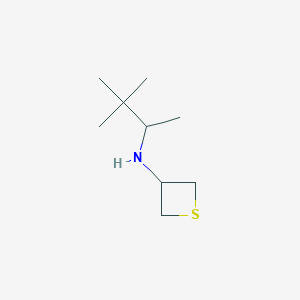
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C9H19NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Analyse Chemischer Reaktionen
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: While not used clinically, it can be studied for its potential pharmacological properties.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The specific mechanism of action of N-(3,3-Dimethylbutan-2-yl)thietan-3-amine is not well-documented. Generally, the compound’s effects are determined by its interactions with molecular targets and pathways within a given system. These interactions can involve binding to specific receptors, enzymes, or other biomolecules, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
N-(3,3-Dimethylbutan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
- N-(3,3-Dimethylbutan-2-yl)thietan-2-amine
- N-(3,3-Dimethylbutan-2-yl)thietan-4-amine
These compounds share a similar core structure but differ in the position of the amine group. The unique positioning of the amine group in this compound may result in distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H19NS |
|---|---|
Molekulargewicht |
173.32 g/mol |
IUPAC-Name |
N-(3,3-dimethylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-7(9(2,3)4)10-8-5-11-6-8/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
NGLMFJGJKVBMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
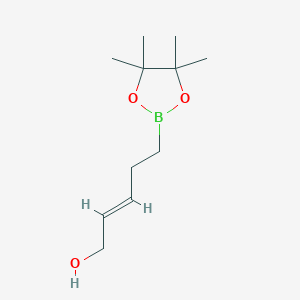
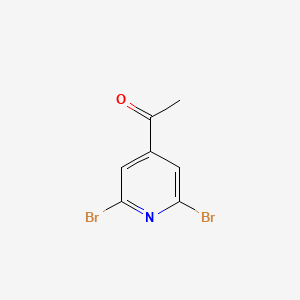

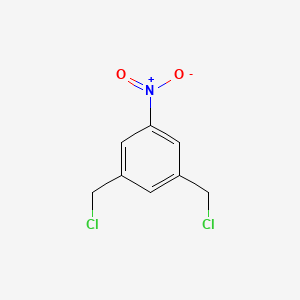


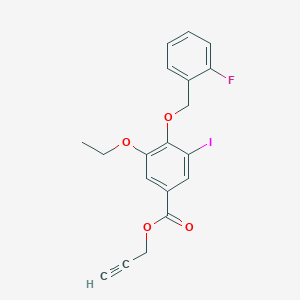
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)

![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
